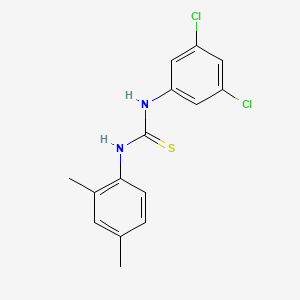
N-(3,5-dichlorophenyl)-N'-(2,4-dimethylphenyl)thiourea
Overview
Description
N-(3,5-dichlorophenyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture to control the growth of weeds. Diuron is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a member of the thiourea family of chemicals and is classified as a substituted urea herbicide.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for capturing light energy. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species, which ultimately leads to cell death in the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on aquatic organisms such as fish, algae, and crustaceans. It can also accumulate in the tissues of these organisms, leading to long-term exposure and potential harm to higher trophic levels. In humans, Diuron has been found to have low acute toxicity, but chronic exposure has been linked to liver and kidney damage.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide and is readily available for lab experiments. It is relatively easy to handle and has a long shelf life. However, its toxicity to aquatic organisms and potential harm to human health must be taken into consideration when using it in experiments.
Future Directions
There are several areas of research that could be explored in relation to Diuron. One area is the development of safer and more environmentally friendly herbicides that can replace Diuron. Another area is the study of Diuron's potential use in cancer treatment and environmental remediation. Additionally, the long-term effects of chronic exposure to Diuron on human health and the environment should be further studied to better understand its potential impact.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and is widely used in agriculture and horticulture. However, it has also been studied for its potential applications in other fields such as medicine and environmental science. Diuron has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in environmental remediation as it can degrade certain pollutants in soil and water.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-4-14(10(2)5-9)19-15(20)18-13-7-11(16)6-12(17)8-13/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACCRGSCWXHEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747965.png)

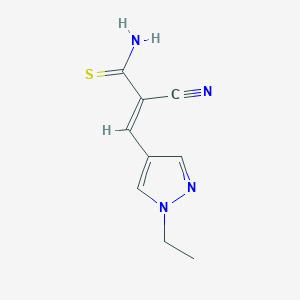
![2-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-5-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4747988.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)
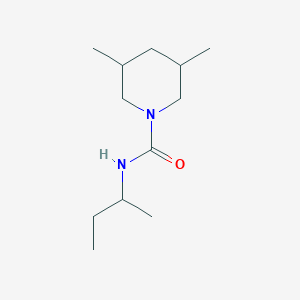

![N,N'-1,2-phenylenebis{2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide}](/img/structure/B4748017.png)
![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
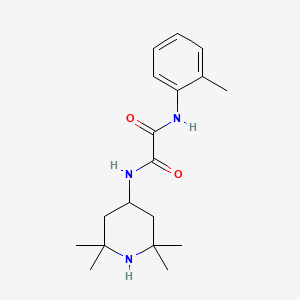
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4748041.png)
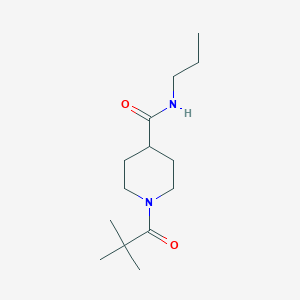
![2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)